Nardosinonediol

概要

説明

. It is a white crystalline solid with the molecular formula C15H24O3 and a molecular weight of 252.35 g/mol. Nardosinonediol is known for its potential pharmacological activities, including neuroprotection and cardioprotection.

準備方法

Synthetic Routes and Reaction Conditions: Nardosinonediol can be synthesized through various chemical reactions starting from simpler organic compounds. One common synthetic route involves the reduction of nardosinone, a related compound, using reducing agents such as lithium aluminum hydride (LiAlH4) under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chemical synthesis using advanced reactors and purification techniques to ensure high yield and purity. The process may include steps such as extraction from plant material, chemical modification, and crystallization.

化学反応の分析

Types of Reactions: Nardosinonediol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: this compound can undergo nucleophilic substitution reactions with reagents like halides or alkylating agents.

Major Products Formed:

Oxidation: Formation of nardosinone and other oxidized derivatives.

Reduction: Production of tetrahydronardosinon and other reduced derivatives.

Substitution: Generation of various substituted this compound derivatives.

科学的研究の応用

Pharmacological Applications

1. Neuroprotective Effects

Nardosinonediol has been investigated for its neuroprotective properties. It interacts with serotonin transporters (SERT), inhibiting serotonin reuptake, which potentially enhances mood and alleviates symptoms of depression. A pharmacokinetic study demonstrated its effectiveness compared to other compounds derived from Nardostachys jatamansi, highlighting its role in treating neurological disorders .

2. Cardioprotective Properties

The compound also exhibits cardioprotective effects. Research indicates that this compound can reduce cardiac hypertrophy and improve overall cardiac function in animal models . In a study involving rats subjected to 2K1C-induced cardiac hypertrophy, treatment with this compound resulted in significant improvements in echocardiographic parameters and serum markers of cardiac injury .

3. Anti-inflammatory Activity

this compound has shown anti-inflammatory properties, particularly in the context of neuroinflammation. Studies have indicated that it can significantly inhibit the production of inflammatory markers in microglial cells, suggesting its potential use in treating neuroinflammatory conditions .

Case Studies

Case Study 1: Pharmacokinetics of this compound

A study conducted on rats assessed the pharmacokinetic properties of this compound after oral administration. The results revealed that the compound reached maximum plasma concentration (Tmax) rapidly, indicating efficient absorption and bioavailability compared to other extracts from Nardostachys jatamansi .

Case Study 2: Anti-neuroinflammatory Activity

In vitro studies demonstrated that this compound significantly inhibited nitric oxide production in LPS-induced BV-2 microglia cells, showcasing its potential as an anti-neuroinflammatory agent . The IC50 values indicated strong efficacy at relatively low concentrations.

作用機序

Nardosinonediol exerts its effects primarily through its interaction with serotonin transporters (SERT). By inhibiting the reuptake of serotonin, it increases the availability of serotonin in the synaptic cleft, which can enhance mood and alleviate symptoms of depression. The molecular targets and pathways involved include the serotoninergic system and various intracellular signaling pathways.

類似化合物との比較

Nardosinonediol is similar to other serotonin transporter inhibitors such as fluoxetine and sertraline. it is unique in its natural origin and potential additional benefits in neuroprotection and cardioprotection. Other similar compounds include nardosinone, tetrahydronardosinon, and various derivatives of these compounds.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

Nardosinonediol (ND) is a bioactive compound derived from the medicinal plant Nardostachys chinensis (also known as Nardostachys jatamansi). This compound belongs to the sesquiterpene class and has garnered attention for its diverse biological activities, including anti-depressant, cardioprotective, and potential neuroprotective effects. This article reviews the biological activity of this compound, supported by relevant studies and data.

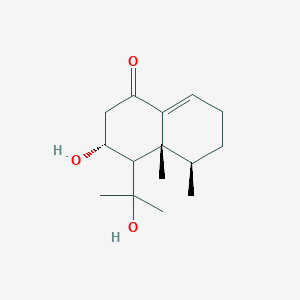

This compound is structurally classified as a sesquiterpenoid. The molecular formula is , and it features a complex arrangement that contributes to its biological efficacy.

1. Anti-Depressant Activity

Research indicates that this compound exhibits significant anti-depressant properties. A pharmacokinetic study showed that ND effectively modulates neurotransmitter systems, particularly serotonin reuptake, which is crucial for mood regulation. In vitro assays demonstrated that ND significantly inhibited serotonin transporter (SERT) activity, suggesting its potential as an antidepressant agent .

2. Cardioprotective Effects

This compound has been shown to exert cardioprotective effects in various experimental models. It enhances cardiac function and protects against oxidative stress-induced damage in cardiac cells. Studies have reported that ND reduces levels of pro-inflammatory cytokines and oxidative stress markers in cardiomyocytes, indicating its role in promoting heart health .

3. Neuroprotective Effects

The compound also displays neuroprotective properties. In models of neuroinflammation, ND was found to inhibit the production of pro-inflammatory mediators such as nitric oxide and tumor necrosis factor-alpha (TNF-α). This suggests that ND could be beneficial in conditions characterized by neuroinflammation, such as Alzheimer's disease .

Pharmacokinetics

A pharmacokinetic study comparing this compound with other compounds from Nardostachys revealed crucial insights into its absorption and bioavailability. The study utilized liquid chromatography-mass spectrometry (LC-MS/MS) to analyze plasma concentrations following oral administration. Key pharmacokinetic parameters included:

| Parameter | This compound (ND) | Desoxo-narchinol A (DA) | Herbal Extract |

|---|---|---|---|

| T_max (min) | 5.00 | 7.50 | 8.33 |

| AUC_0-∞ (μg min/mL) | 6.42 | 156.34 | 133.90 |

These findings indicate that ND reaches peak plasma concentration faster than DA and the herbal extract, suggesting a potentially quicker therapeutic effect .

Case Studies

-

Neuroinflammation Model :

In a study using lipopolysaccharide (LPS)-induced neuroinflammation in mice, pre-treatment with ND significantly reduced levels of inflammatory markers in the brain tissues, demonstrating its protective role against neuroinflammatory damage . -

Cardiac Function Assessment :

A rat model subjected to induced cardiac stress showed that administration of ND resulted in improved cardiac function metrics compared to control groups, highlighting its cardioprotective capabilities .

特性

IUPAC Name |

(3R,4aR,5R)-3-hydroxy-4-(2-hydroxypropan-2-yl)-4a,5-dimethyl-2,3,4,5,6,7-hexahydronaphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O3/c1-9-6-5-7-10-11(16)8-12(17)13(14(2,3)18)15(9,10)4/h7,9,12-13,17-18H,5-6,8H2,1-4H3/t9-,12-,13?,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBDGFZLAYDIKSV-ZGEJAQKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC=C2C1(C(C(CC2=O)O)C(C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC=C2[C@]1(C([C@@H](CC2=O)O)C(C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。